2-Methyl-2-(4-morpholinyl)-1-propanol has the molecular formula C₈H₁₇NO₂ and a molecular weight of approximately 159.23 g/mol. This compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of the morpholine moiety contributes to the compound's unique properties and potential applications in medicinal chemistry .
Based on the chemical structure, 2-Methyl-2-(4-morpholinyl)-1-propanol possesses some functional groups that might be of interest for scientific research. Here are some speculative areas where this compound could be investigated:
The chemical reactivity of 2-Methyl-2-(4-morpholinyl)-1-propanol can be attributed to its hydroxyl group, which allows it to participate in various reactions. Typical reactions include:
These reactions are essential for modifying the compound for specific applications or synthesizing derivatives .
Several methods exist for synthesizing 2-Methyl-2-(4-morpholinyl)-1-propanol:
These methods allow for the production of the compound with varying degrees of purity and yield .
2-Methyl-2-(4-morpholinyl)-1-propanol finds applications in several areas:
Its versatility makes it valuable in both research and commercial settings .
Several compounds share structural similarities with 2-Methyl-2-(4-morpholinyl)-1-propanol. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Morpholinyl)-2-propanol | C₇H₁₅NO₂ | Lacks methyl substitution at the second position |
| 2-Amino-3-methyl-1-butanol | C₅H₁₃NO | Contains an amino group instead of a morpholine ring |
| 3-Morpholino-1-propanol | C₇H₁₅NO₂ | Similar structure but different functional groups |
The presence of both a methyl group and a morpholine moiety distinguishes 2-Methyl-2-(4-morpholinyl)-1-propanol from these compounds, potentially enhancing its solubility and reactivity in biological systems .
2-Methyl-2-(4-morpholinyl)-1-propanol emerged as a synthetic morpholine derivative during the late 20th century, coinciding with advancements in heterocyclic chemistry. While its exact discovery timeline remains undocumented, its structural framework aligns with morpholine-containing compounds explored for psychotropic applications in the 1970s, as evidenced by patents such as US4088814A . The compound’s CAS registry number (858197-58-7) and commercial availability since the early 2000s suggest its development as a specialized intermediate for organic synthesis .
Systematic IUPAC Name: 2-methyl-2-morpholin-4-ylpropan-1-ol .
Synonyms:
The molecule features:
| Feature | Description |
|---|---|
| Core structure | Propanol derivative with morpholine and methyl substituents |
| Bond angles | Tetrahedral geometry at the quaternary carbon (C2) |
| Functional groups | Secondary amine (morpholine), hydroxyl (-OH), and ether (morpholine ring) |
This compound belongs to the N-substituted morpholine alcohols, distinguished by:
The crystallographic analysis of 2-Methyl-2-(4-morpholinyl)-1-propanol reveals fundamental structural characteristics essential for understanding its molecular architecture. The compound exhibits a molecular formula of C₈H₁₇NO₂ with a molecular weight of 159.23 grams per mole . Under standard conditions, this molecule exists as a solid with a minimum purity of 95% [2].
The molecular structure consists of a central tertiary carbon atom bearing two methyl groups, one hydroxyl group, and one morpholine ring substituent. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, adopts a chair conformation that significantly influences the overall molecular geometry [3] [4]. The spatial arrangement of these functional groups creates a three-dimensional structure with specific geometric constraints.
Crystallographic studies of related morpholine derivatives have demonstrated that the morpholine ring system preferentially adopts chair conformations in the solid state [5]. The six-membered ring structure exhibits distinct conformational preferences, with the chair form being approximately 7.5 kilojoules per mole more stable than alternative boat conformations [3]. This conformational preference directly impacts the molecular packing arrangements and intermolecular interactions within the crystal lattice.
The crystallographic data indicates that the compound possesses an InChI Key of FCCWRGFCAKZCBF-UHFFFAOYSA-N [6], which serves as a unique molecular identifier. The polar surface area of 33 Ångstrom squared and the calculated logarithmic partition coefficient (LogP) of -0.02 suggest moderate hydrophilic character [7]. These parameters directly correlate with the crystalline packing efficiency and stability of the solid-state structure.
The stereochemical analysis of 2-Methyl-2-(4-morpholinyl)-1-propanol reveals important aspects of its three-dimensional molecular organization. The molecule contains a quaternary carbon center that serves as the focal point for stereochemical considerations. This tertiary carbon atom is bonded to two identical methyl groups, one hydroxyl group, and the morpholine ring system, creating a specific spatial arrangement that influences both chemical reactivity and physical properties.
The morpholine ring system introduces additional stereochemical complexity through its conformational preferences. Research has established that morpholine rings exist predominantly in chair conformations, with the nitrogen atom capable of adopting either axial or equatorial orientations [3] [8]. The chair-equatorial conformer represents the most stable arrangement, with the chair-axial form being slightly higher in energy. This conformational equilibrium directly impacts the overall molecular geometry and intermolecular interactions.
The stereochemical arrangement of the substituents around the central carbon atom creates a specific molecular topology that influences hydrogen bonding patterns and crystal packing arrangements. The hydroxyl group serves as both a hydrogen bond donor and acceptor, while the morpholine ring provides additional hydrogen bonding sites through its nitrogen and oxygen atoms [9]. This multifaceted hydrogen bonding capability creates complex three-dimensional networks in the solid state.
The spatial orientation of the two methyl groups relative to the morpholine ring and hydroxyl group generates specific steric interactions that influence molecular conformation. These steric effects contribute to the overall conformational stability and determine the preferred three-dimensional arrangement of the molecule in both isolated and aggregated states.
The conformational analysis of the morpholine ring in 2-Methyl-2-(4-morpholinyl)-1-propanol reveals sophisticated structural dynamics that significantly influence molecular behavior. The morpholine ring system, being a six-membered heterocycle containing both nitrogen and oxygen atoms, exhibits characteristic conformational preferences that have been extensively studied through theoretical calculations and experimental techniques [3] [4] [10].
The morpholine ring adopts predominantly chair conformations, with four distinct conformers identified: chair-equatorial, chair-axial, twisted boat-axial, and twisted boat-equatorial [3]. The chair-equatorial conformer represents the global minimum energy structure, while the chair-axial form lies slightly higher in energy. The energy difference between these two chair conformers is approximately 7.5 kilojoules per mole, which is significantly less than the corresponding energy difference in cyclohexane systems [3].
Two-dimensional potential energy surfaces constructed through theoretical calculations demonstrate that the chair and twisted boat forms with equatorial and axial nitrogen-hydrogen orientations constitute the primary conformational landscape [3]. The relative energies follow the order: Chair-Equatorial < Chair-Axial << Twisted Boat-Axial < Twisted Boat-Equatorial. This energy hierarchy indicates that under normal conditions, the chair conformers predominate, with the equatorial form being most abundant.
The conformational interconversion between these forms occurs through ring-flipping mechanisms similar to those observed in cyclohexane derivatives. However, the presence of the nitrogen and oxygen heteroatoms introduces electronic effects that modify the barrier heights and conformational preferences. The nitrogen atom's lone pair electrons and the oxygen atom's electronegativity create asymmetric electronic environments that influence the conformational equilibrium [4].
Experimental studies using infrared spectroscopy and mass spectrometry have confirmed the theoretical predictions regarding morpholine conformational preferences [4]. The vibrational spectra reveal distinct signatures for each conformer, with characteristic frequency differences that enable conformational assignment. These spectroscopic investigations demonstrate that both chair-equatorial and chair-axial conformers coexist in the gas phase, with the equatorial form being more abundant [10].
The hydrogen bonding capabilities of 2-Methyl-2-(4-morpholinyl)-1-propanol represent a critical aspect of its structural chemistry, influencing both intermolecular interactions and bulk properties. The molecule possesses multiple hydrogen bonding sites that create complex networks of interactions in both solid and solution phases [9].
The hydroxyl group serves as the primary hydrogen bond donor, capable of forming strong directional interactions with electron-rich acceptor sites. The oxygen atom of the hydroxyl group simultaneously functions as a hydrogen bond acceptor, enabling the formation of both intra- and intermolecular hydrogen bonds. The typical hydrogen bond lengths involving the hydroxyl group range from 1.8 to 2.1 Ångstrom, depending on the specific acceptor atom and geometric constraints [9].
The morpholine ring system contributes additional hydrogen bonding capabilities through its nitrogen and oxygen atoms. The nitrogen atom, possessing a lone pair of electrons, acts as a hydrogen bond acceptor with typical bond lengths ranging from 1.9 to 2.2 Ångstrom [9]. The oxygen atom within the morpholine ring also functions as a hydrogen bond acceptor, with characteristic bond lengths between 1.8 and 2.0 Ångstrom.
Studies of morpholine-containing compounds have demonstrated that the hydrogen bonding patterns are significantly influenced by the conformational state of the morpholine ring [4]. The axial and equatorial conformers exhibit different hydrogen bonding geometries, with the axial form often showing stronger interactions due to more favorable orbital overlap. This conformational dependence of hydrogen bonding strength creates dynamic equilibria that respond to environmental changes.
The presence of multiple hydrogen bonding sites enables the formation of extended hydrogen bonding networks in the solid state. These networks contribute to the crystalline stability and influence physical properties such as melting point, solubility, and thermal behavior. The cooperative nature of hydrogen bonding in these systems creates non-linear responses to structural modifications, making the prediction of bulk properties challenging.
The structure-property relationships of 2-Methyl-2-(4-morpholinyl)-1-propanol demonstrate the direct correlation between molecular architecture and macroscopic behavior. The specific arrangement of functional groups around the central carbon atom creates a unique combination of hydrophilic and hydrophobic characteristics that influence solubility, stability, and reactivity patterns [11] [12].
The calculated LogP value of -0.02 indicates a nearly balanced hydrophilic-hydrophobic character, suggesting moderate solubility in both aqueous and organic solvents [7]. This balanced lipophilicity results from the combination of the polar hydroxyl group and morpholine ring with the hydrophobic methyl substituents. The polar surface area of 33 Ångstrom squared further supports the moderate polarity of the molecule [7].
The conformational flexibility of the morpholine ring directly impacts the molecule's ability to interact with biological targets and other molecular species. The chair-equatorial conformation, being the most stable, represents the predominant binding conformation in molecular recognition events [11]. However, the relatively low energy barrier to conformational interconversion allows for induced-fit mechanisms in protein-ligand interactions.
The hydrogen bonding capabilities of the molecule create specific interaction patterns that influence both intermolecular associations and intramolecular stability. The presence of one hydrogen bond donor and three hydrogen bond acceptors provides a defined hydrogen bonding profile that determines association constants and binding affinities in biological systems [11] [12].
The structural features of 2-Methyl-2-(4-morpholinyl)-1-propanol also influence its metabolic stability and pharmacokinetic properties. The morpholine ring system is known to confer metabolic stability in pharmaceutical applications, while the hydroxyl group provides sites for phase II conjugation reactions [11]. The combination of these structural elements creates a compound with balanced metabolic properties suitable for various applications.